(9H-Fluoren-9-yl)methyl (R)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesisers and continuous flow reactors can enhance the efficiency and scalability of the production process. The purity and stability of the compound are maintained through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium hydroxide, reducing agents such as lithium aluminium hydride (LiAlH4), and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include fluorenones, amines, and substituted fluorenyl derivatives. These products have various applications in organic synthesis and material science.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate involves its ability to act as a protecting group for amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins. The molecular targets and pathways involved in its action include the formation of stable carbamate bonds and the selective cleavage of these bonds under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl [(2R,3R)-1,3-dihydroxy-2-butanyl]carbamate
Uniqueness
What sets (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate apart from similar compounds is its unique combination of a fluorenyl group with a tert-butoxy and hydroxymethyl group. This structure provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26)/t16-/m1/s1 |
InChI Key |
TVVHXSJGEAWLPJ-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Canonical SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.